molecular formula C10H8F3N3 B154782 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine CAS No. 1828-97-3

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine

Cat. No.: B154782
CAS No.: 1828-97-3
M. Wt: 227.19 g/mol
InChI Key: UDBNRPMWZIXBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine (CAS 1828-97-3) is a high-value hydrazine-containing quinoline derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C 10 H 8 F 3 N 3 and a molecular weight of 227.19 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research application is in the synthesis of diverse Schiff base compounds, where it reacts with carbonyl groups to form hydrazone derivatives; these novel molecules are subsequently investigated for their potential biological activities and structural properties . The presence of both the hydrazine functional group and the electron-withdrawing trifluoromethyl-substituted quinoline ring makes this reagent a crucial building block for constructing complex heterocyclic systems. A specific derivative of this compound, N1-(3-chlorophenyl)-2-[2-(trifluoromethyl)-4-quinolyl]hydrazine-1-carboxamide , was identified as a major constituent in a Thai herbal medicine extract (Kerra™) that demonstrated promising inhibitory activity against HIV-1 reverse transcriptase, highlighting the potential of this chemical scaffold in antiviral research . The compound is offered for research purposes as a solid, and its calculated properties include a density of 1.448 g/cm³ and a flash point of 156.8 °C . This product is intended for research use only by trained professionals and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-(trifluoromethyl)quinolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBNRPMWZIXBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299211
Record name 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-97-3
Record name 4-Hydrazinyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1828-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 128767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC128767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group at the 2-position of the quinoline ring activates the 4-position for nucleophilic substitution due to its electron-withdrawing nature. This electronic activation enables the replacement of leaving groups (e.g., methoxy, dimethylamino) with hydrazine.

Protocol :

  • Starting Material : 4-Methoxy-2-(trifluoromethyl)quinoline derivatives are commonly used.

  • Reagent : Hydrazine monohydrate (1–10 equivalents).

  • Solvent : Polar aprotic solvents (acetonitrile, butyronitrile) facilitate NAS by stabilizing transition states.

  • Conditions : Reflux (80–100°C) for 4–24 hours under inert atmosphere.

  • Mechanism : The reaction proceeds via a two-step process:

    • N–N Exchange : Hydrazine displaces the methoxy or dimethylamino group at the 4-position.

    • Cyclization : Intramolecular condensation forms stable heterocyclic intermediates, though this step is minimized in the target compound’s synthesis.

Example :
Reaction of 4-methoxy-2-(trifluoromethyl)quinoline with hydrazine monohydrate in acetonitrile at reflux for 4 hours yields 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine quantitatively.

Condensation of Quinoline Aldehydes with Hydrazines

An alternative route involves the condensation of 2-(trifluoromethyl)-4-quinolinecarboxaldehyde with hydrazine derivatives.

Protocol :

  • Starting Material : 2-(Trifluoromethyl)-4-quinolinecarboxaldehyde.

  • Reagent : Hydrazine hydrate or substituted hydrazines.

  • Solvent : Ethanol or methanol, which stabilize imine intermediates.

  • Conditions : Reflux for 6–12 hours, followed by acidification to precipitate the product.

Mechanism :
The aldehyde undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent dehydration yields the target hydrazine derivative.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Purity (%)
Solvent Acetonitrile95–100>99
Temperature 80°C (reflux)9898
Reaction Time 4–6 hours95–10097–99
Data adapted from analogous reactions in fluorinated quinoline systems.
  • Acetonitrile outperforms ethanol due to its higher boiling point and ability to solubilize both reactants.

  • Prolonged heating (>8 hours) risks side reactions, including over-condensation or decomposition.

Role of Hydrazine Equivalents

Stoichiometric excess of hydrazine (3–10 equivalents) ensures complete substitution, particularly for sterically hindered substrates. For example, tert-butylhydrazine hydrochloride requires 10 equivalents and a base (e.g., diisopropylethylamine) to achieve 82% yield.

Industrial-Scale Production Considerations

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric byproducts.

  • Vacuum Drying : Final products are dried at 50°C under reduced pressure to prevent hygroscopic degradation.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityCost Efficiency
NAS with Hydrazine 95–100HighModerate
Aldehyde Condensation 80–90ModerateLow
  • NAS Advantage : Higher yields and scalability make it preferable for industrial applications.

  • Condensation Limitation : Requires aldehyde precursors, which are costlier than methoxy-substituted quinolines.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-condensation generates pyrazoloquinoline byproducts.

  • Solution : Strict stoichiometric control and real-time monitoring via TLC or HPLC.

Moisture Sensitivity

  • Issue : Hydrazine derivatives are hygroscopic.

  • Solution : Storage under nitrogen with molecular sieves.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine has been studied for its potential as an anticancer agent. Hydrazine derivatives are known for their cytotoxic properties against various cancer cell lines. Recent studies have indicated that compounds with similar structures exhibit significant activity against leukemia and solid tumors, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Case Study: Anticancer Activity

A study on related hydrazone compounds demonstrated that they exhibited moderate to strong cytotoxic effects against HL-60 (leukemia) and HCT-116 (colon cancer) cells. This indicates that the hydrazine moiety plays a crucial role in the biological activity of these compounds .

Agrochemicals

The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial in agrochemical applications. It can improve the efficacy of pesticides and herbicides by enhancing their absorption and retention in plant tissues. Research into fluorinated compounds has shown that they can lead to more effective agricultural chemicals with lower environmental impact .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials, particularly in organic electronics and photonic applications. Its ability to form stable complexes with metals makes it suitable for use in sensors and other electronic devices .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Biological Activity Reference
This compound C₁₀H₈F₃N₃ 227.19 Quinoline, -CF₃, -NH-NH₂ Not specified
QH-10 C₂₁H₂₀F₄N₄O 432.41 Quinoline, -CF₃, morpholinyl, 4-fluorophenyl Antibacterial, Antitubercular
Compound 9 (Quinazoline-chalcone hybrid) - - Quinazoline, -CF₃, chalcone Beta-hematin inhibition
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]hydrazine C₇H₆ClF₃N₂ 220.59 Pyridine, -CF₃, -Cl Synthetic intermediate

Research Findings and Trends

  • Antiparasitic Activity: Quinazoline-chalcone hybrids (e.g., Compound 9) inhibit beta-hematin formation (IC₅₀ = 12.3 µM), a mechanism critical for antimalarial activity . The target compound’s quinoline scaffold may similarly disrupt heme detoxification pathways.
  • Antitubercular Potential: QH-10’s 4-fluorophenyl group enhances activity against Mycobacterium tuberculosis, suggesting that electron-withdrawing substituents on hydrazines improve efficacy .
  • Enzyme Inhibition : Thiazol-2-ylhydrazines (Compounds 16–17) show hMAO-B selectivity (IC₅₀ < 1 µM), underscoring the importance of heterocyclic cores in targeting neurological enzymes .

Biological Activity

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

  • Chemical Formula : C10H8F3N3
  • CAS Number : 1828-97-3
  • Molecular Weight : 233.19 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibiotic development.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound's trifluoromethyl group may enhance its interaction with bacterial cell membranes, leading to increased potency against these pathogens .

Antiviral Activity

Research has indicated that this compound exhibits antiviral activity, particularly against HIV-1. In vitro studies have shown that the compound can inhibit HIV reverse transcriptase, a critical enzyme for viral replication.

Assay Type IC50 (µM) Selectivity Index (SI)
HIV Reverse Transcriptase0.5>200

The selectivity index indicates a favorable therapeutic window, suggesting that this compound could be developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Anticancer Activity

In addition to its antimicrobial and antiviral properties, this compound has shown promise in anticancer applications. Studies have reported its effectiveness against various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa10
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound involved testing against HIV-infected TZM-bl cells. The results demonstrated a dose-dependent inhibition of viral replication, with a notable reduction in p24 antigen levels at concentrations as low as 0.5 µM.

Case Study 2: Antimicrobial Spectrum

Another investigation evaluated the antimicrobial spectrum of this compound against clinical isolates of bacteria. The compound exhibited broad-spectrum activity and was particularly effective against multidrug-resistant strains of S. aureus.

Q & A

Q. What are the optimized synthetic routes for 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine?

The compound is typically synthesized via condensation reactions between a quinoline aldehyde derivative and hydrazine. For example, 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde reacts with substituted hydrazine hydrochlorides (e.g., 4-isopropylphenylhydrazine) in ethanol at ambient temperature, monitored by TLC. Post-reaction, the product is precipitated using ice-cold water and purified via recrystallization or vacuum drying . Similar methods involve refluxing aldehydes with hydrazine hydrate, followed by solvent removal and purification .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : Assigning signals for the quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and hydrazine moiety (NH protons at δ 8.0–10.0 ppm) .
  • LC/MS : To confirm molecular weight (e.g., observed m/z = 486.02 [M+1] for derivatives) .
  • X-ray Crystallography : Using programs like SHELXL for refinement and ORTEP-3 for visualizing crystal packing .

Q. What solvents and reaction conditions are optimal for derivatization?

Ethanol or THF are preferred due to their compatibility with hydrazine stability. Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-condensation). Stirring under inert atmospheres (N₂/Ar) prevents oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray structures) may arise from dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : To detect tautomeric shifts.
  • DFT Calculations : To model electronic environments and compare with experimental data.
  • High-resolution crystallography : Using SHELXL to refine disorder models in the solid state .

Q. What experimental designs are recommended for pharmacological activity studies?

  • Dose-response assays : Test derivatives at concentrations 1–100 μM against target enzymes (e.g., mycobacterial enzymes) with positive controls (e.g., isoniazid).
  • Selectivity profiling : Use counter-screens against mammalian cell lines to assess toxicity.
  • Metabolic stability : Employ liver microsome models to evaluate pharmacokinetic properties .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group is electron-withdrawing, reducing electron density on the quinoline ring and directing electrophilic substitution to specific positions (e.g., C-6 or C-8). Computational studies (e.g., Fukui indices) can predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is common .

Q. What strategies mitigate challenges in crystallizing hydrazine derivatives?

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.
  • Cryo-protection : Flash-cool crystals in liquid N₂ with 20–25% glycerol to prevent lattice disruption .

Q. How can reaction scalability be optimized without compromising yield?

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, temperature).
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What safety protocols are critical for handling hydrazine derivatives?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
  • Waste disposal : Neutralize residual hydrazines with aqueous FeCl₃ before disposal.
  • Storage : Keep compounds under argon at –20°C to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.